N-(1-ETHYL-1H-13-BENZODIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE
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Overview
Description
N-(1-ETHYL-1H-13-BENZODIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE is a compound that belongs to the class of heterocyclic compounds, specifically benzimidazole and thiophene derivatives Benzimidazole is a fused ring compound consisting of benzene and imidazole, while thiophene is a sulfur-containing five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ETHYL-1H-13-BENZODIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE can be achieved through several synthetic routes. One common method involves the condensation reaction between 1-ethylbenzimidazole and thiophene-2-carboxylic acid. The reaction typically requires a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the amide bond .
Another approach involves the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid group of thiophene-2-carboxylic acid, allowing it to react with 1-ethylbenzimidazole .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(1-ETHYL-1H-13-BENZODIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: m-CPBA, H2O2
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Halogenating agents, nitrating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated, nitrated derivatives
Scientific Research Applications
N-(1-ETHYL-1H-13-BENZODIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1-ETHYL-1H-13-BENZODIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can bind to enzymes and receptors, modulating their activity. The thiophene ring can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets . The compound’s effects are mediated through the inhibition of key enzymes and signaling pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
N-(1-ethylbenzimidazol-5-yl)thiophene-2-carboxamide: A similar compound with a different substitution pattern on the benzimidazole ring.
N-(1-methylbenzimidazol-2-yl)thiophene-2-carboxamide: A methyl-substituted analog with similar properties.
N-(1-ethylbenzimidazol-2-yl)furan-2-carboxamide: A furan analog with a similar structure but different heterocyclic ring.
Uniqueness
N-(1-ETHYL-1H-13-BENZODIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE is unique due to its specific combination of benzimidazole and thiophene rings, which confer distinct chemical and biological properties. The presence of the ethyl group on the benzimidazole ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C14H13N3OS |
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Molecular Weight |
271.34 g/mol |
IUPAC Name |
N-(1-ethylbenzimidazol-2-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C14H13N3OS/c1-2-17-11-7-4-3-6-10(11)15-14(17)16-13(18)12-8-5-9-19-12/h3-9H,2H2,1H3,(H,15,16,18) |
InChI Key |
UVQPAHGWEJTPKF-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC=CC=C2N=C1NC(=O)C3=CC=CS3 |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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